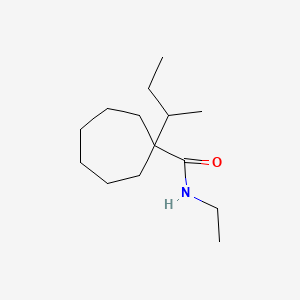
1-sec-Butyl-N-ethylcycloheptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-sec-Butyl-N-ethylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with N-ethylamine and sec-butylamine under specific reaction conditions . The process may include steps such as esterification, amidation, and purification to obtain the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-sec-Butyl-N-ethylcycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-sec-Butyl-N-ethylcycloheptanecarboxamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-sec-Butyl-N-ethylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-sec-Butyl-N-ethylcycloheptanecarboxamide can be compared with other similar compounds, such as:
N-Ethylcycloheptanecarboxamide: Lacks the sec-butyl group, which may result in different chemical and biological properties.
N-Butylcycloheptanecarboxamide: Contains a butyl group instead of an ethyl group, leading to variations in reactivity and applications.
Cycloheptanecarboxamide: The simplest form without any alkyl substitutions, serving as a basic structure for comparison.
Propriétés
Numéro CAS |
56471-40-0 |
|---|---|
Formule moléculaire |
C14H27NO |
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
1-butan-2-yl-N-ethylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C14H27NO/c1-4-12(3)14(13(16)15-5-2)10-8-6-7-9-11-14/h12H,4-11H2,1-3H3,(H,15,16) |
Clé InChI |
POHIHTFXCLMQEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCCCC1)C(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



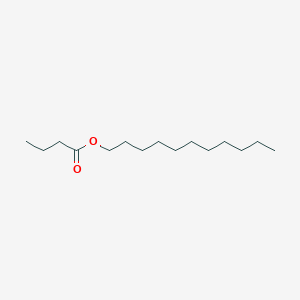

![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)

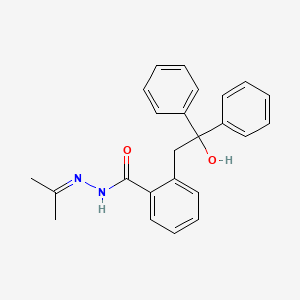
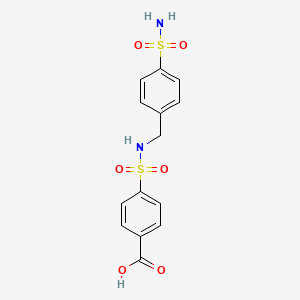
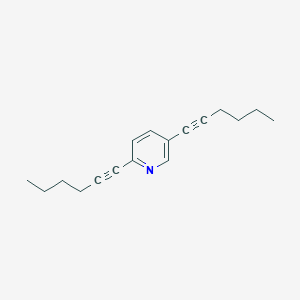
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
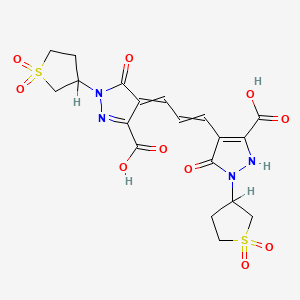
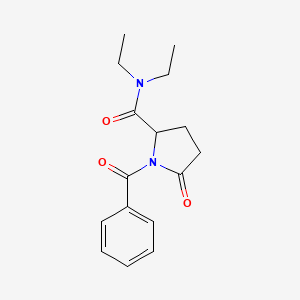

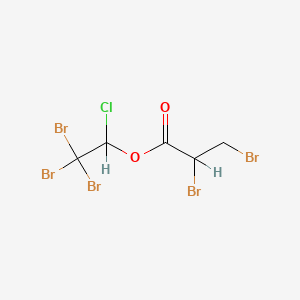
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
